Crotonic Acid

Descripción

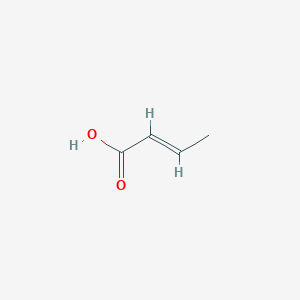

This compound is a but-2-enoic acid with a trans- double bond at C-2. It has been isolated from Daucus carota. It has a role as a plant metabolite. It is a conjugate acid of a crotonate.

This compound has been reported in Croton tiglium, Daucus carota, and other organisms with data available.

a stereospecific unsaturated carboxylic acid found in CROTON OIL

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQCZJRKDOVOX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2, Array | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | crotonic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Crotonic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880973 | |

| Record name | (E)-Crotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Crotonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E)-2-Butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c. | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (E)-2-Butenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.97 (air= 1), Relative vapor density (air = 1): 2.97 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24 | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID | |

CAS No. |

3724-65-0, 107-93-7 | |

| Record name | CROTONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/474 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-Crotonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Crotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Crotonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5WZZ4O5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

72 °C | |

| Record name | Butenoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02074 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROTONIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | But-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010720 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CROTONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonic acid, systematically known as (2E)-but-2-enoic acid, is a short-chain unsaturated carboxylic acid with significant applications in the chemical and pharmaceutical industries. Its utility as a comonomer in polymers, a precursor in organic synthesis, and its role in biological systems necessitates a comprehensive understanding of its physical and chemical characteristics. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and visualizations of its relevant biological and experimental pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this versatile molecule.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature, exhibiting a pungent odor similar to that of butyric acid.[1] It crystallizes as colorless needles from hot water and exists in the monoclinic crystal system.[1][2] The following tables summarize the key physical properties of this compound.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2E)-But-2-enoic acid | [1] |

| Synonyms | trans-2-Butenoic acid, β-Methylacrylic acid | [2] |

| Chemical Formula | C₄H₆O₂ | [3] |

| Molar Mass | 86.09 g/mol | [1] |

| Appearance | White to light yellow crystalline flakes | [4] |

| Odor | Pungent, similar to butyric acid | [1][4] |

Table 2: Thermodynamic and Other Physical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 70-73 °C | [1] | |

| Boiling Point | 185-189 °C | [1] | |

| Density | 1.027 g/mL | at 25 °C | [4][5] |

| Vapor Pressure | 0.19 mmHg | at 20 °C | [5] |

| pKa | 4.69 | at 25 °C | [1][4] |

| Flash Point | 88 °C | Closed cup | [5] |

| Autoignition Temp. | 396 °C | [6] |

Table 3: Solubility of this compound

| Solvent | Solubility | Temperature | Reference |

| Water | Soluble | 20 °C | |

| 94 g/L | 25 °C | [7] | |

| Ethanol (B145695) | Soluble | [3] | |

| Ether | Soluble | [3] | |

| Acetone | Soluble | [8] |

Chemical Properties and Reactions of this compound

This compound's chemical reactivity is characterized by the presence of both a carboxylic acid group and a carbon-carbon double bond, allowing it to undergo a variety of reactions.

Reactions of the Carboxylic Acid Group

-

Esterification: this compound reacts with alcohols in the presence of an acid catalyst, typically sulfuric acid, to form the corresponding crotonate esters.[1][2]

Reactions of the Alkene Group

-

Hydrogenation: The double bond of this compound can be reduced to form butyric acid. This can be achieved through catalytic hydrogenation or by using reducing agents like zinc and sulfuric acid.[1][2]

-

Halogenation: Treatment with halogens such as chlorine or bromine results in the addition across the double bond to yield 2,3-dihalobutyric acids.[1][2] The addition of hydrogen bromide forms 3-bromobutyric acid.[1][2]

-

Oxidation: Reaction with an alkaline potassium permanganate (B83412) solution leads to the formation of 2,3-dihydroxybutyric acid.[1][2]

-

Reaction with Hypochlorous Acid: this compound reacts with hypochlorous acid to produce 2-chloro-3-hydroxybutyric acid.[1][2]

Other Reactions

-

Formation of Acid Anhydride: Upon heating with acetic anhydride, this compound is converted to its acid anhydride.[1][2]

-

Synthesis of DL-Threonine: this compound reacts with ammonia (B1221849) at the alpha position in the presence of mercury(II) acetate (B1210297) to produce DL-threonine.[1][9]

Experimental Protocols

Determination of Melting Point

This protocol describes a general method for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack a small amount of the powdered this compound into the open end of a capillary tube to a depth of 2-3 mm. Tap the sealed end of the tube gently on a hard surface to compact the sample at the bottom.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (around 72 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

A pure sample of this compound should exhibit a sharp melting range of 1-2 °C.

Synthesis of Ethyl Crotonate (Esterification)

This protocol outlines the Fischer esterification of this compound with ethanol.

Materials:

-

This compound

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine this compound (1 mole equivalent) and an excess of absolute ethanol (3-5 mole equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mole equivalents) to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After cooling, pour the reaction mixture into a separatory funnel containing cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude ethyl crotonate by distillation.

Bromination of this compound

This protocol describes the addition of bromine to this compound to form 2,3-dibromobutyric acid.[10]

Materials:

-

trans-Crotonic acid

-

Bromine

-

Carbon tetrachloride

-

Ligroin

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

Procedure:

-

In a round-bottom flask, dissolve bromine (1.0 mole) in 200 ml of carbon tetrachloride.[10]

-

In small portions, add trans-crotonic acid (1.0 mole) to the bromine solution.[10] Initial additions may require cooling of the flask.[10]

-

Once all the this compound has been added, allow the reaction mixture to return to room temperature.[10]

-

Heat the solution under reflux until it becomes a light orange color.[10]

-

Add 500 ml of ligroin to the solution and cool to induce crystallization.[10]

-

Collect the resulting crystals of 2,3-dibromobutyric acid by filtration.[10] A yield of approximately 81% can be expected.[10]

Visualizations

Chemical Reaction Pathways

The following diagrams illustrate key chemical transformations of this compound.

Caption: Key chemical reactions of this compound.

Signaling Pathway: Inhibition of Gloeobacter Ligand-Gated Ion Channel (GLIC)

This compound has been shown to act as an allosteric inhibitor of the Gloeobacter ligand-gated ion channel (GLIC), a proton-gated ion channel.[11][12] This suggests a potential role for this compound and similar molecules in modulating ion channel function.

Caption: Allosteric inhibition of GLIC by this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis and purification of a this compound derivative, such as an ester.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound Blocks the Gloeobacter Ligand-Gated Ion Channel (GLIC) via the Extracellular Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarworks.uni.edu [scholarworks.uni.edu]

- 5. researchgate.net [researchgate.net]

- 6. Liquid Phase Catalytic Transfer Hydrogenation of Crotonaldehyde over ReOx-Supported Catalysts Using Formic Acid as In Situ Hydrogen Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GB165728A - A process for the production of this compound from croton aldehyde - Google Patents [patents.google.com]

- 9. knowunity.co.uk [knowunity.co.uk]

- 10. studymind.co.uk [studymind.co.uk]

- 11. scribd.com [scribd.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

Synthesis of Crotonic Acid via Oxidation of Crotonaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of crotonic acid through the oxidation of crotonaldehyde (B89634). It details various catalytic methods, provides in-depth experimental protocols, summarizes quantitative data for comparative analysis, and elucidates the underlying reaction mechanism. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development.

Introduction

This compound, a short-chain unsaturated carboxylic acid, is a versatile intermediate in organic synthesis, with applications in the production of pharmaceuticals, resins, and other fine chemicals. One of the primary industrial methods for its synthesis is the selective oxidation of crotonaldehyde. This process requires careful control of reaction conditions to favor the oxidation of the aldehyde group while preserving the carbon-carbon double bond. This guide explores several catalytic systems employed for this transformation, offering insights into their efficiency and methodologies.

Reaction Mechanism

The oxidation of crotonaldehyde to this compound is generally understood to proceed through a peroxy acid intermediate, particularly in industrial settings. The reaction can be catalyzed by various metal salts, which help to prevent the accumulation of unstable peroxide species.

The overall transformation is as follows:

CH₃CH=CHCHO + ½ O₂ → CH₃CH=CHCOOH

A key intermediate in this process is peroxothis compound. The proposed mechanism involves the initial formation of this peroxy acid, which then reacts with another molecule of crotonaldehyde to yield two molecules of this compound.[1]

Experimental Protocols

Several catalytic systems have been developed for the efficient oxidation of crotonaldehyde. The following sections provide detailed experimental protocols for three common methods.

Manganese Acetate (B1210297) Catalyzed Oxidation

This method is a classic and effective approach for the synthesis of this compound, often yielding high purity product. A German patent reports yields as high as 98-99% using this catalyst.[2]

Catalyst Preparation:

-

Dissolve 10 g of manganous acetate in 100 mL of glacial acetic acid.

-

Heat the solution to approximately 115°C and add 1.5 g of potassium permanganate (B83412) in portions to generate the active manganic acetate catalyst, which imparts a deep brown color to the solution.

-

Dilute this stock solution with glacial acetic acid to a final manganese concentration of 1 to 2 parts per thousand.

Oxidation Procedure:

-

Place 200 mL of the prepared manganic acetate catalyst solution into a 500 mL flask equipped with a stirrer, a gas inlet tube, and a cooling bath.

-

While vigorously stirring and cooling the vessel with water, gradually add crotonaldehyde.

-

Continuously bubble a stream of oxygen through the reaction mixture.

-

Maintain the reaction temperature between 20°C and 40°C.[2]

-

After the reaction is complete (as determined by monitoring the disappearance of crotonaldehyde), distill off the glacial acetic acid.

-

The remaining solid this compound can then be purified by recrystallization or vacuum distillation.[2][3]

Phosphomolybdic Acid on a Solid Support Catalyzed Oxidation

Heterogeneous catalysts, such as phosphomolybdic acid supported on materials like silica (B1680970) or activated carbon, offer advantages in terms of catalyst recovery and reuse.

Catalyst Preparation (Phosphomolybdic Acid on Activated Carbon):

-

Pre-treat 65 g of activated carbon by heating and stirring it in 280 mL of 4 M nitric acid at 90°C for 1 hour. Let it stand for 12 hours, then wash with deionized water until neutral, and dry in an oven at 120°C for 12 hours.

-

Prepare a solution of 15 g of phosphomolybdic acid in 150 mL of methanol (B129727) (0.1 g/mL).

-

Add 60 g of the pre-treated activated carbon to the phosphomolybdic acid solution.

-

Stir and reflux the mixture at 55°C for 6 hours.

-

Allow the mixture to stand for 12 hours.

-

Evaporate the excess methanol on a water bath.

-

Dry the catalyst in an oven at 120°C for 24 hours. This yields an activated carbon-supported phosphomolybdic acid catalyst with a solid loading of 20%.[4]

Oxidation Procedure:

-

In a suitable reactor, combine crotonaldehyde, a solvent (e.g., acetone, acetic acid, benzene, or toluene), the prepared phosphomolybdic acid catalyst, and a co-catalyst such as V₂O₅.[4]

-

Pressurize the reactor with oxygen to 0.3-0.9 MPa.

-

Heat the reaction mixture to a temperature between 30°C and 100°C.[4]

-

After the reaction, the solid catalyst can be separated by filtration and recycled after drying.[4]

-

The this compound can be isolated from the reaction mixture by distillation.

Silver Powder Catalyzed Oxidation

Silver powder has also been employed as a catalyst for the oxidation of crotonaldehyde.

Oxidation Procedure:

-

In an oxidizing tower reactor, use a silver powder to crotonaldehyde weight ratio of 1-3:1000.[5]

-

Heat the crotonaldehyde to 30-40°C.

-

Continuously feed air into the reactor for approximately 6 hours.

-

Maintain the reaction temperature between 15°C and 130°C and the pressure between 0.1 and 0.5 MPa.[5]

-

The reaction is considered complete when the acid number of the material reaches 35-37%.

-

The resulting this compound can then be purified.

Quantitative Data Summary

The efficiency of crotonaldehyde oxidation to this compound is highly dependent on the catalyst and reaction conditions employed. The following table summarizes quantitative data from various reported methods.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Pressure (MPa) | Crotonaldehyde Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Manganic Acetate | Oxygen | Glacial Acetic Acid | 20-40 | Atmospheric | - | - | 98-99 | [2] |

| Thallium Salts | Oxygen | - | - | - | 75 | 75 | - | [4] |

| Peroxide Catalysts | - | - | - | - | 85 | 84.71 | - | [4] |

| Silver Powder | Air | - | 15-130 | 0.1-0.5 | - | - | 75 | [4] |

| Metal Oxide/Resin | - | Lye/HCl | - | - | - | - | 87.1 | [4] |

| RuCoCeO₂ | Synthetic Air | Decalin | 80 | 3.8 | ~95 | ~65 | ~62 | [6] |

| No Catalyst | Oxygen | Toluene/Water | 15-25 | 0.34-0.69 | - | - | - | [7] |

Purification of this compound

Following the oxidation of crotonaldehyde, the reaction mixture typically contains unreacted starting material, the desired trans-crotonic acid, the cis-isomer (isothis compound), and various byproducts such as formic acid, acetic acid, and propionic acid.[8] A multi-step purification process is generally required to obtain high-purity this compound.

A general workflow for the synthesis and purification is illustrated below:

References

- 1. chemcess.com [chemcess.com]

- 2. DE369636C - Process for the production of this compound from crotonaldehyde - Google Patents [patents.google.com]

- 3. GB165728A - A process for the production of this compound from croton aldehyde - Google Patents [patents.google.com]

- 4. Method for synthesizing this compound by oxidizing croton aldehyde selectively - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1415594A - Method for preparing this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US2945058A - Manufacture of this compound - Google Patents [patents.google.com]

- 8. How is this compound produced?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Natural Sources and Discovery of Crotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crotonic acid, a simple unsaturated carboxylic acid, has garnered interest in various scientific fields due to its versatile applications and presence in natural sources. This technical guide provides a comprehensive overview of the natural occurrences, discovery, and methodologies for the extraction and quantification of this compound. The document details its presence in plant species such as Croton tiglium and Daucus carota (carrot), as well as its microbial production. While quantitative data for Croton tiglium is available, specific concentrations in carrot seeds are not well-documented in current literature. This guide furnishes detailed experimental protocols for extraction and analysis, alongside visual representations of biosynthetic pathways and experimental workflows to aid researchers in their understanding and application of this compound.

Discovery and Historical Context

This compound, systematically named (2E)-but-2-enoic acid, was first identified by the French chemist Auguste Laurent in 1840 during his research on crotonaldehyde.[1] The name "this compound" was derived from croton oil, extracted from the seeds of Croton tiglium, as it was initially, though erroneously, believed to be a saponification product of this oil.[1]

Natural Sources of this compound

This compound is found in a variety of natural sources, ranging from plants to microorganisms.

Plant Kingdom

Croton tiglium : This plant is a well-known, albeit minor, source of this compound. The seeds of Croton tiglium contain the compound, contributing to the plant's bioactivity.

Daucus carota (Carrot) : this compound has been identified as a significant bioactive factor in carrot seeds.[1][2][3] It is considered to play a role as an allelopathic and autotoxic agent, inhibiting the growth of other plant species and even carrot seedlings.[1][2][3] While its presence is confirmed in various late varieties of carrots, specific quantitative data across different cultivars remains an area for further research.[1][2]

Microbial World

Certain microorganisms are capable of producing this compound through metabolic pathways. Notably, the yeast Yarrowia lipolytica has been metabolically engineered to produce this compound via the butanol-forming route.[1]

Other Natural Occurrences

This compound has also been reported to be present in crude wood distillate and is a metabolite in the degradation of fatty acids.

Quantitative Data on Natural Occurrence

The concentration of this compound varies significantly among its natural sources. The following table summarizes the available quantitative data.

| Natural Source | Part | Concentration | Reference |

| Croton tiglium | Dried Seeds | 0.102 mg/100 g | |

| Daucus carota (Carrot) | Seeds | Not Quantified | [1][2][3] |

| Yarrowia lipolytica (Engineered) | Culture Broth | 62.3 ± 4.2 mg/L to 220.0 ± 8.2 mg/L | [1] |

Experimental Protocols

Extraction of this compound from Croton tiglium Seeds

This protocol is adapted from a study on the detoxification of Croton tiglium seeds.

Objective: To extract and isolate this compound from the seeds of Croton tiglium for quantitative analysis.

Materials:

-

Dried and powdered Croton tiglium seeds

-

Diethyl ether

-

Rotary evaporator

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

Maceration: Macerate 12 g of powdered Croton tiglium seeds with 100 ml of methanol for 24 hours. The mixture should be shaken frequently for the first 6 hours and then allowed to stand for the remaining 18 hours.

-

Filtration: Filter the macerate and concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: Suspend the resulting residue (approximately 1.4 g) in 20 ml of water.

-

Hexane Extraction: Partition the aqueous suspension with hexane three times to remove nonpolar compounds. The hexane fractions are pooled for the quantification of this compound.

-

Diethyl Ether Extraction: Subsequently, partition the remaining aqueous layer with diethyl ether three times. This fraction can be used for the analysis of other compounds like phorbol (B1677699) esters.

-

Sample Preparation for Analysis: The pooled hexane fraction containing this compound is then concentrated and can be prepared for HPLC or GC-MS analysis.

General Protocol for Extraction of this compound from Daucus carota Seeds

While a specific protocol for this compound extraction from carrot seeds is not detailed in the literature, a general method for the extraction of bioactive compounds can be adapted.

Objective: To obtain a crude extract from carrot seeds for the subsequent analysis of this compound.

Materials:

-

Dried carrot seeds

-

Distilled water or ethanol (B145695) (80%)

-

Grinder or mill

-

Soxhlet apparatus (for solvent extraction) or shaker

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Sample Preparation: Grind the dried carrot seeds into a fine powder.

-

Aqueous Extraction (for water-soluble components):

-

Suspend the powdered seeds in distilled water (e.g., a 1:10 solid-to-solvent ratio).

-

Agitate the mixture at room temperature for a specified period (e.g., 24 hours).

-

Filter the extract to remove solid particles.

-

The aqueous extract can then be used for analysis.

-

-

Solvent Extraction (for less polar components):

-

Place the powdered seeds in a Soxhlet apparatus and extract with a suitable solvent like ethanol.

-

Alternatively, perform maceration with shaking in the chosen solvent.

-

After extraction, filter the solution and evaporate the solvent using a rotary evaporator to obtain the crude extract.

-

-

Further Purification (Optional): The crude extract can be further fractionated using liquid-liquid partitioning or column chromatography to isolate this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the analysis of this compound from microbial and plant sources.

Objective: To quantify the concentration of this compound in an extract.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

-

Orthophosphoric acid (H₃PO₄)

-

This compound standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a potassium phosphate buffer (e.g., 10 mM KH₂PO₄, adjusted to pH 2.3 with H₃PO₄). A common ratio is 30:70 (v/v) acetonitrile to buffer.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Preparation: Dissolve the dried extract containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and place in an HPLC vial.

-

HPLC Analysis:

-

Set the column temperature (e.g., 30 °C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the UV detection wavelength to 210 nm.

-

Inject the standards and the sample solutions.

-

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the concentration by using the peak area and the standard curve.

Visualizations

Biosynthetic Pathway of this compound in Engineered Yarrowia lipolytica

The following diagram illustrates the engineered metabolic pathway for this compound production in Yarrowia lipolytica.

Experimental Workflow for Extraction and Quantification

The logical flow for the extraction and analysis of this compound from natural sources is depicted below.

References

cis and trans isomers of 2-butenoic acid

An In-depth Technical Guide on the Cis and Trans Isomers of 2-Butenoic Acid

Abstract

2-Butenoic acid, an unsaturated monocarboxylic acid with the chemical formula C4H6O2, exists as two geometric isomers: trans-2-butenoic acid, commonly known as crotonic acid, and cis-2-butenoic acid, referred to as isothis compound.[1][2] These isomers arise from the restricted rotation around the C2=C3 double bond, leading to distinct spatial arrangements of the methyl and carboxylic acid groups.[3][4] This structural difference results in significant variations in their physicochemical properties, reactivity, and biological activities.[4] This guide provides a comprehensive technical overview of the properties, synthesis, experimental protocols, and applications of these isomers, tailored for researchers, scientists, and professionals in drug development.

Introduction to Geometric Isomerism in 2-Butenoic Acid

Geometric isomerism in 2-butenoic acid dictates the orientation of the substituent groups attached to the carbon-carbon double bond.

-

trans-2-Butenoic Acid (this compound) : In the trans isomer, the higher priority groups, the methyl (-CH3) and carboxylic acid (-COOH) groups, are positioned on opposite sides of the double bond.[4] This configuration results in lower steric hindrance and greater thermodynamic stability.[5][6] this compound typically appears as a white crystalline solid with a pungent, suffocating odor.[1]

-

cis-2-Butenoic Acid (Isothis compound) : In the cis isomer, the methyl and carboxylic acid groups are on the same side of the double bond.[3][4] This arrangement leads to increased steric strain, making it the less stable of the two isomers.[5] Isothis compound is an oily, colorless liquid with an odor resembling brown sugar.[3][7]

The distinct properties of these isomers are critical in various fields, from polymer science, where this compound is used in copolymers, to pharmacology, where isomeric purity can be crucial for drug efficacy and safety.[8][9][10]

Physicochemical Properties

The differences in molecular geometry between this compound and isothis compound give rise to distinct physical and chemical properties. The quantitative data for both isomers are summarized in the table below for direct comparison.

| Property | trans-2-Butenoic Acid (this compound) | cis-2-Butenoic Acid (Isothis compound) |

| Molecular Formula | C4H6O2[11] | C4H6O2[7] |

| Molecular Weight | 86.09 g/mol | 86.09 g/mol [7] |

| CAS Number | 107-93-7 | 503-64-0[12] |

| Appearance | White to yellowish crystalline needles/prisms[1][13] | Oily, colorless liquid[3][7] |

| Melting Point | 70-73 °C[13] | 12.5-15 °C[7][14] |

| Boiling Point | 180-189 °C[13] | 169-171.9 °C[7][12] |

| Density | 1.027 g/mL at 25 °C | 1.0267 g/mL at 20 °C[15] |

| Solubility in Water | Soluble (100 mg/mL) | Miscible[1][3] |

| pKa | 4.69[16] | 4.44[17] |

Synthesis, Isomerization, and Separation

The synthesis and separation of pure isomers are critical for their application in research and industry. The trans isomer is generally more stable and its formation is often favored.[6]

Synthesis Protocols

Experimental Protocol 1: Synthesis of this compound via Knoevenagel Condensation [13]

This laboratory method involves the condensation of acetaldehyde (B116499) with malonic acid.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.

-

Addition of Reactant : Slowly add acetaldehyde to the solution while stirring. The reaction is often catalyzed by a small amount of piperidine.

-

Reflux : Heat the mixture to reflux for several hours. Carbon dioxide will be evolved during the reaction.

-

Work-up : After cooling, acidify the reaction mixture with dilute hydrochloric acid. The crude this compound will precipitate.

-

Purification : Collect the solid by filtration, wash with cold water, and recrystallize from hot water to yield pure this compound as colorless needles.[13]

Experimental Protocol 2: Synthesis of Isothis compound via Favorskii Rearrangement [7]

This stereospecific method is suitable for laboratory preparation of the cis isomer.

-

Starting Material : The synthesis begins with the bromination of 2-butanone (B6335102) to produce 1,3-dibromo-2-butanone (B1660675).

-

Rearrangement : Treat the 1,3-dibromo-2-butanone with a strong base, such as sodium hydroxide. The Favorskii rearrangement occurs, leading to the formation of the sodium salt of isothis compound.

-

Acidification : Carefully acidify the resulting solution with a mineral acid (e.g., H2SO4) to protonate the carboxylate.

-

Extraction : Extract the isothis compound from the aqueous solution using a suitable organic solvent (e.g., diethyl ether).

-

Purification : Remove the solvent under reduced pressure. The resulting oily liquid can be further purified by distillation.

Isomerization

Isothis compound can be converted to the more stable this compound through thermal or photochemical means.

-

Thermal Isomerization : Heating isothis compound to temperatures between 140-180 °C causes it to isomerize, reaching an equilibrium mixture that predominantly contains the trans isomer, this compound.[1][3] At its boiling point (171.9 °C), isothis compound converts into this compound.[7]

-

Photochemical Isomerization : UV irradiation can also be used to induce isomerization between the cis and trans forms.[3]

Caption: Isomerization between cis- and trans-2-butenoic acid.

Separation Protocols

Separating mixtures of the two isomers can be achieved using several techniques based on their different physical properties.

Experimental Protocol 3: Separation by Melt Crystallization [18]

This method leverages the significant difference in melting points between the two isomers.

-

Starting Material : Begin with an isomer mixture. To isolate pure trans-crotonic acid, the starting mixture should contain at least 40% of the trans isomer.[18] To isolate cis-isothis compound, a starting mixture of at least 80% cis is required.[18]

-

Melting : Heat the mixture until it is completely molten.

-

Controlled Cooling : Slowly cool the melt. For isolating trans-crotonic acid, cool the mixture to just below its melting point (e.g., to ~65-70 °C) to induce crystallization. The solid phase will be enriched in the higher-melting point trans isomer.

-

Separation : Separate the solid crystals from the remaining liquid melt (which is now enriched in the cis isomer) by filtration or decantation.

-

Iteration : The process can be repeated on the crystalline fraction to achieve higher purity.

Other viable separation techniques include fractional distillation and gel filtration chromatography.[1]

Caption: A conceptual workflow for synthesis and separation.

Chemical Reactivity

Both isomers undergo reactions typical of unsaturated carboxylic acids. The conjugated double bond in their structure influences their reactivity.[1]

-

Reduction : Both acids can be reduced to crotyl alcohol or hydrogenated to butyric acid using catalysts.[1][13]

-

Oxidation : Reaction with oxidizing agents like alkaline potassium permanganate (B83412) or osmium tetroxide yields 2,3-dihydroxybutanoic acid.[1][13]

-

Addition Reactions : The double bond readily participates in addition reactions. Halogenation with chlorine or bromine produces 2,3-dihalobutyric acids, while the addition of hydrogen halides forms 3-halobutyric acids.[1][13]

-

Esterification : Both isomers can be esterified using standard methods, though the reaction rate is often slower than that of saturated acids like butyric acid.[1]

-

Copolymerization : this compound is particularly important for its ability to copolymerize with other monomers, such as vinyl acetate, to produce commercially significant polymers used in coatings and adhesives.[1][8][9]

Biological Activity and Applications in Drug Development

The distinct structures of crotonic and isothis compound lead to different biological roles and applications. In drug development, understanding the specific activity of each isomer is crucial, as one may be therapeutic while the other could be inactive or toxic.[10]

This compound

-

Pharmaceuticals and Drug Development : this compound and its derivatives serve as intermediates in the synthesis of various pharmaceuticals.[8] A notable example is its use as a precursor for crotamiton, an antipruritic and scabicidal agent.[1] Its derivatives are also explored for antibacterial and anti-inflammatory activities.[8]

-

Stem Cell Reprogramming : this compound has been identified as a small molecule that can enhance the reprogramming of cells into induced pluripotent stem cells (iPSCs). It works by inducing histone modifications, activating gene expression, and facilitating the maintenance of telomere length.

-

Other Applications : It is used in the production of copolymers for paints and adhesives, as a precursor for vitamin A synthesis, and its esters can act as antimicrobial agents in deodorants.[1][8]

Isothis compound

-

Metabolic Role : Isothis compound is classified as a straight-chain fatty acid and is involved in fatty acid metabolism.[3][19][20] It has been detected in biological samples such as urine.[3]

-

Natural Occurrence : It has been identified in natural sources, including Coffea arabica.[12]

Caption: Role of this compound in Stem Cell Reprogramming.

Spectroscopic Differentiation

NMR and IR spectroscopy are powerful tools for distinguishing between the .

-

¹H NMR Spectroscopy : The key difference lies in the coupling constant (J-value) between the two vinylic protons (on C2 and C3). For the trans isomer (this compound), the coupling constant is typically larger, around 15 Hz. For the cis isomer (isothis compound), this value is smaller, approximately 12 Hz.[21]

-

Infrared (IR) Spectroscopy : While both isomers show characteristic C=O and C=C stretching frequencies, there are subtle but measurable differences. The out-of-plane C-H bending vibration for the trans double bond in this compound appears at a different wavenumber than the corresponding vibration for the cis double bond in isothis compound, aiding in their identification.[5]

Conclusion

The geometric isomers of 2-butenoic acid, this compound (trans) and isothis compound (cis), exhibit significant differences in their physical properties, stability, and biological functions despite having the same chemical formula. This compound's stability makes it a valuable building block in the polymer and pharmaceutical industries, with emerging applications in regenerative medicine. Isothis compound, while less stable, is a metabolite in biological systems. For researchers and drug development professionals, the ability to synthesize, separate, and characterize these isomers is paramount. A thorough understanding of their distinct chemical and biological profiles is essential for leveraging their unique properties in targeted applications and ensuring the safety and efficacy of resulting products.

References

- 1. chemcess.com [chemcess.com]

- 2. Butenoic acid - Wikipedia [en.wikipedia.org]

- 3. Isothis compound | 503-64-0 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Isothis compound - Wikipedia [en.wikipedia.org]

- 8. This compound: Characteristics, Applications and Excellent Q | Sinoright [sinoright.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS 3724-65-0: this compound | CymitQuimica [cymitquimica.com]

- 12. Isothis compound | C4H6O2 | CID 643792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. isothis compound [stenutz.eu]

- 15. Isothis compound [drugfuture.com]

- 16. This compound [dl1.en-us.nina.az]

- 17. organic chemistry - Comparing acidic strength of crotonic and isocrotonic acids - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 18. US4918225A - Process for the preparation of pure crotonic acids - Google Patents [patents.google.com]

- 19. Showing Compound Isothis compound (FDB012845) - FooDB [foodb.ca]

- 20. Human Metabolome Database: Showing metabocard for Isothis compound (HMDB0034439) [hmdb.ca]

- 21. benchchem.com [benchchem.com]

Unveiling the Crystalline Architecture of Crotonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of crotonic acid ((2E)-but-2-enoic acid), a molecule of interest in organic chemistry and drug development. A thorough understanding of its solid-state structure is crucial for predicting its physical properties, stability, and behavior in various formulations. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and provides a visual representation of its crystallographic properties.

Crystallographic Data Summary

This compound crystallizes in a monoclinic system.[1] The crystallographic parameters have been determined through single-crystal X-ray diffraction analysis and are presented in Table 1 for easy reference and comparison.

| Parameter | Value |

| Crystal System | Monoclinic[1] |

| Space Group | P2₁/a[1] |

| Unit Cell Dimensions | |

| a | 9.71 Å[1] |

| b | 6.90 Å[1] |

| c | 7.75 Å[1] |

| α | 90° |

| β | 104.0°[1] |

| γ | 90° |

| Volume (V) | 503.1 ų |

| Formula Units per Unit Cell (Z) | 4[1] |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: the growth of high-quality single crystals and the subsequent analysis using X-ray diffraction. The detailed methodologies for these processes are outlined below.

Crystal Growth

Single crystals of this compound suitable for X-ray analysis were obtained from an aqueous solution.

-

Procedure: this compound was dissolved in hot water to create a saturated solution. The solution was then allowed to cool slowly to room temperature. Over time, colorless and needle-like crystals of this compound formed.[1]

X-ray Diffraction Analysis

The crystallographic data were collected using a single-crystal X-ray diffractometer. The following outlines the general procedure based on standard crystallographic practices.

-

Data Collection: A suitable single crystal of this compound was mounted on a goniometer head. The crystal was then placed in a stream of cold nitrogen gas to maintain a stable temperature during data collection, which minimizes thermal vibrations and leads to higher quality diffraction data. Intensity data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares procedures. This process involves fitting the atomic positions and displacement parameters to the observed diffraction data until the calculated and observed structure factors show the best possible agreement.

Visualizing the Crystallographic System

To illustrate the relationship between the key crystallographic parameters of this compound, the following diagram was generated using the DOT language.

References

The Double Bond of Crotonic Acid: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotonic acid, systematically named (2E)-but-2-enoic acid, is an α,β-unsaturated monocarboxylic acid. Its chemical structure, featuring a carbon-carbon double bond conjugated with a carboxylic acid functional group, imparts a unique and versatile reactivity profile. This conjugation results in the deactivation of the double bond towards certain reactions while activating it for others, a characteristic that is of significant interest in organic synthesis and drug development.[1][2] The derivatives of this compound are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3] This technical guide provides an in-depth exploration of the reactivity of the double bond in this compound, focusing on electrophilic additions, nucleophilic (Michael) additions, radical reactions, and cycloadditions. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to offer a comprehensive resource for professionals in the chemical sciences.

Electronic and Steric Influences on Reactivity

The reactivity of the double bond in this compound is fundamentally governed by the interplay of electronic and steric effects. The electron-withdrawing nature of the carboxyl group, through both inductive and resonance effects, polarizes the π-electron system of the double bond. This polarization renders the β-carbon electrophilic and susceptible to nucleophilic attack, a hallmark of α,β-unsaturated carbonyl compounds.[4][5] Conversely, this electron deficiency deactivates the double bond towards electrophilic attack compared to simple alkenes.[5] Steric hindrance from the methyl group at the β-position can also influence the approach of reactants.[1]

Electrophilic Addition Reactions

While the double bond in this compound is less reactive towards electrophiles than isolated alkenes, it undergoes addition reactions under specific conditions. The regioselectivity of these additions is dictated by the formation of the most stable carbocation intermediate.

Halogenation

The addition of halogens, such as bromine and chlorine, to this compound typically yields 2,3-dihalobutanoic acids.[3] The reaction proceeds through a halonium ion intermediate, followed by nucleophilic attack.

Table 1: Halogenation of this compound

| Halogen | Solvent | Product | Yield | Reference |

| Br₂ | Carbon Tetrachloride | 2,3-Dibromobutanoic acid | 81% | [6] |

| Cl₂ | Chloroform | 2,3-Dichlorobutanoic acid | Not specified | [3] |

Experimental Protocol: Bromination of this compound in Carbon Tetrachloride

-

Materials: trans-Crotonic acid (1.0 mole, 86 g), Bromine (1.0 mole), Carbon Tetrachloride (200 mL), Ligroin.

-

Procedure:

-

A solution of bromine (1.0 mole) in 200 mL of carbon tetrachloride is prepared in a reaction flask.

-

trans-Crotonic acid (1.0 mole) is added in small portions to the bromine solution. The reaction is initially exothermic and may require cooling.

-

After the addition is complete, the reaction mixture is allowed to reach room temperature.

-

The mixture is then heated under reflux until the solution becomes light orange.

-

Upon cooling, 500 mL of ligroin is added to precipitate the product.

-

The solid product, α,β-dibromobutyric acid, is collected by filtration.

-

-

Yield: 200 g (81%).[6]